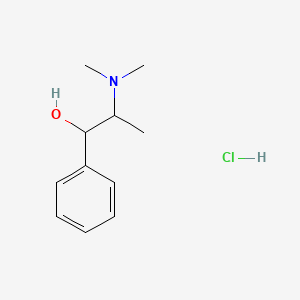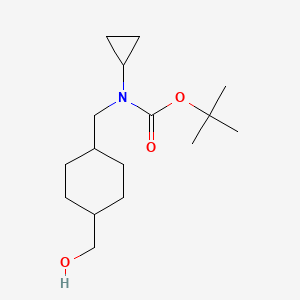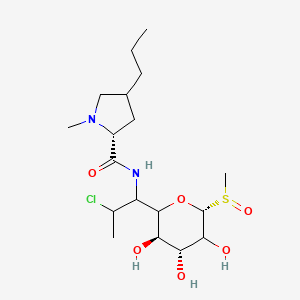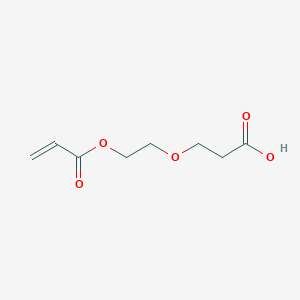
3-(2-(Acryloyloxy)ethoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACRL-PEG-acid, MW 1,000 is a polyPEG linker containing acrylate and carboxylic acid groups. The acrylate group enables Michael addition reactions, while the hydrophilic polyPEG spacer increases solubility in aqueous media. The carboxylic acid moiety can be used for bioconjugation with amine in the presence of activating agents such as HATU or EDC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ACRL-PEG-acid, MW 1,000 is synthesized by polymerizing ethylene oxide to form polyethylene glycol (PEG), followed by functionalization with acrylate and carboxylic acid groups. The acrylate group is introduced through esterification reactions, while the carboxylic acid group is added via carboxylation reactions .
Industrial Production Methods
Industrial production of ACRL-PEG-acid, MW 1,000 involves large-scale polymerization of ethylene oxide under controlled conditions, followed by sequential functionalization steps. The process is optimized for high yield and purity, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
ACRL-PEG-acid, MW 1,000 undergoes various chemical reactions, including:
Michael Addition Reactions: The acrylate group participates in Michael addition reactions with nucleophiles such as thiols and amines.
Esterification and Amidation: The carboxylic acid group can form esters and amides with alcohols and amines, respectively.
Common Reagents and Conditions
Michael Addition: Typically carried out in the presence of a base such as triethylamine or sodium hydroxide.
Esterification: Requires an activating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: Utilizes coupling agents such as HATU or EDC in the presence of a base.
Major Products Formed
Michael Addition: Produces PEG derivatives with thiol or amine groups attached to the acrylate moiety.
Esterification and Amidation: Forms PEG esters and amides, respectively.
Wissenschaftliche Forschungsanwendungen
ACRL-PEG-acid, MW 1,000 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates bioconjugation for labeling and tracking biomolecules.
Medicine: Employed in drug delivery systems to enhance solubility and bioavailability of therapeutic agents.
Industry: Utilized in the production of hydrogels, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of ACRL-PEG-acid, MW 1,000 involves its functional groups:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylate-PEG-acrylate: Contains two acrylate groups, used for radical polymerization.
Acrylate-PEG-NH2: Contains an acrylate and an amine group, used for bioconjugation.
m-PEG-Acrylate: Contains a methoxy group and an acrylate group, used for surface modification.
Uniqueness
ACRL-PEG-acid, MW 1,000 is unique due to its combination of acrylate and carboxylic acid groups, which provide versatile reactivity for various applications. Its hydrophilic polyPEG spacer enhances solubility, making it suitable for aqueous environments .
Eigenschaften
Molekularformel |
C8H12O5 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-(2-prop-2-enoyloxyethoxy)propanoic acid |
InChI |
InChI=1S/C8H12O5/c1-2-8(11)13-6-5-12-4-3-7(9)10/h2H,1,3-6H2,(H,9,10) |
InChI-Schlüssel |
SKWDRSOPNDXMIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
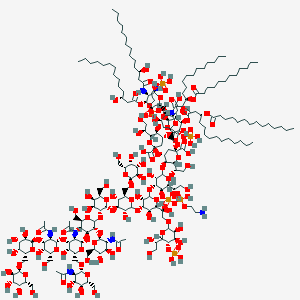
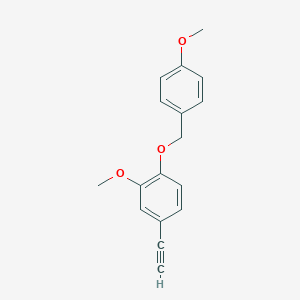
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
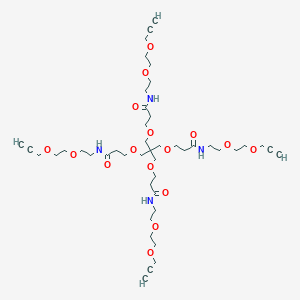
![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)
